Cas no 2171182-72-0 (5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid)

5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid
- 2172171-17-2
- 2171182-72-0
- 5-{N-methyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- 5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- EN300-1559805
- 5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid
- EN300-1559804
- 2171154-44-0
- EN300-1559803
-
- Inchi: 1S/C26H30N2O5/c1-28(13-7-6-12-24(29)30)25(31)17-14-18(15-17)27-26(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,17-18,23H,6-7,12-16H2,1H3,(H,27,32)(H,29,30)
- InChI Key: HYYKSPMASPUFDV-UHFFFAOYSA-N
- SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)CCCCC(=O)O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 95.9Ų
5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559804-0.1g |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1559804-2500mg |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1559804-2.5g |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1559804-10.0g |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1559804-50mg |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1559804-0.05g |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1559804-5.0g |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1559804-0.25g |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1559804-1000mg |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1559804-500mg |
5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171182-72-0 | 500mg |
$3233.0 | 2023-09-25 |
5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid Related Literature
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
Additional information on 5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid
Research Briefing on 5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid (CAS: 2171182-72-0)
In recent years, the compound 5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid (CAS: 2171182-72-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutyl and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, has shown promise in peptide synthesis and drug development. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions, making this compound a valuable intermediate in the production of complex peptides and peptidomimetics.
Recent studies have focused on optimizing the synthesis and application of 5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in scalability. The researchers employed a combination of microwave-assisted synthesis and advanced purification techniques, achieving a 15% increase in overall yield compared to traditional methods. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical.
In addition to its synthetic utility, this compound has been explored for its potential biological activity. Preliminary in vitro studies suggest that derivatives of 5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid exhibit moderate inhibitory effects on certain proteases involved in inflammatory pathways. These findings, published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, highlight the molecule's potential as a scaffold for developing anti-inflammatory agents. However, further in vivo studies are required to validate these observations and assess pharmacokinetic properties.
The structural features of this compound, particularly the cyclobutyl ring, contribute to its conformational rigidity, which is advantageous in drug design. A recent computational study, featured in ACS Chemical Biology, utilized molecular docking and dynamics simulations to predict the binding affinity of this molecule with various protein targets. The results indicated favorable interactions with several enzymes implicated in cancer progression, suggesting a potential role in oncology drug discovery. These insights pave the way for future structure-activity relationship (SAR) studies.
Despite these promising developments, challenges remain in the broader application of 5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid. For instance, its solubility in aqueous media is limited, which may hinder its use in biological assays. Recent efforts to address this issue include the development of water-soluble prodrugs, as reported in a 2023 European Journal of Pharmaceutical Sciences article. These prodrugs demonstrated improved bioavailability while maintaining the parent compound's activity, offering a viable solution for preclinical testing.
In conclusion, 5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid (CAS: 2171182-72-0) represents a versatile and promising compound in chemical biology and drug discovery. Advances in synthetic methodologies, coupled with emerging biological data, underscore its potential as a key intermediate and therapeutic scaffold. Future research should focus on expanding its applications, optimizing physicochemical properties, and exploring its mechanism of action in disease models. The continued investigation of this molecule is likely to yield valuable contributions to the field.
2171182-72-0 (5-{N-methyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid) Related Products
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 4964-69-6(5-Chloroquinaldine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)




